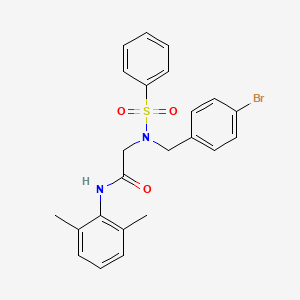![molecular formula C20H24N2O2 B5718215 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB belongs to the benzamide class of compounds and is known to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide is not fully understood. However, it has been suggested that 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the aggregation of amyloid-beta peptides. 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been shown to modulate the activity of certain enzymes that are involved in the regulation of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide is its potential use as a therapeutic agent for the treatment of cancer and neurological disorders. 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been shown to exhibit low toxicity, making it a promising candidate for further development. However, one of the limitations of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide and to identify potential targets for its therapeutic applications. Finally, the potential use of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide in combination with other drugs for the treatment of cancer and neurological disorders should be explored.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide involves the reaction between 4-(1-piperidinyl)aniline and 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been studied for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-19-12-6-16(7-13-19)20(23)21-17-8-10-18(11-9-17)22-14-4-3-5-15-22/h6-13H,2-5,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSFZQBQIGKJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5718143.png)
![N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5718151.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5718157.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5718165.png)

![2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5718172.png)
![2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)

![2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5718193.png)


![N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B5718206.png)

